molecular formula C21H15ClN2O5 B4624719 N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide

N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide

Cat. No.: B4624719
M. Wt: 410.8 g/mol
InChI Key: BZZNYWMQKVCDJO-UHFFFAOYSA-N
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Description

N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H15ClN2O5 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0669493 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide, due to its complex structure, plays a significant role in the field of chemical synthesis and characterization. For example, the synthesis and crystal structure analysis of related chemical compounds provide insights into stereochemistry and molecular arrangement. One study detailed the regio- and stereo-controlled synthesis of a compound closely related to this compound, highlighting the importance of precise chemical synthesis in understanding molecular interactions and configurations (H. Samimi, 2016).

Molecular Docking and Antidiabetic Activity

The compound's derivatives have been synthesized and evaluated for their antidiabetic potential through molecular docking and dynamic simulation studies. These studies reveal the compound's interactions with biological targets, offering insights into its therapeutic potential. For instance, a series of derivatives showed significant inhibitory activity against α-glucosidase, indicating the compound's relevance in the development of antidiabetic agents (Samridhi Thakral et al., 2020).

Antitumor Evaluation

The antitumor properties of derivatives of this compound have been explored through the synthesis and evaluation of novel compounds. These studies aim to identify potential therapeutic agents by assessing their cytotoxic activities against various cancer cell lines. For example, some derivatives have demonstrated efficiency in inhibiting tumor cell growth, suggesting the compound's utility in cancer research (L. Racané et al., 2006).

Environmental Chemistry and Herbicide Metabolism

The compound and its related derivatives have also been investigated in the context of environmental chemistry, particularly in the study of herbicide metabolism. Research on diphenyl ether herbicides, which share structural similarities, has revealed mechanisms of action and degradation pathways. Such studies contribute to understanding the environmental impact and degradation of chemical compounds (Y. Keum et al., 2008).

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O5/c22-15-7-5-14(6-8-15)20(25)13-29-17-11-9-16(10-12-17)23-21(26)18-3-1-2-4-19(18)24(27)28/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZNYWMQKVCDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.